molecular formula C9H11IO B8705165 2-(4-Iodophenyl)propan-2-ol

2-(4-Iodophenyl)propan-2-ol

Cat. No.: B8705165
M. Wt: 262.09 g/mol
InChI Key: KIFWITFXDKZMJA-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)propan-2-ol (CAS: N/A; molecular formula: C₉H₁₁IO, molecular weight: 262.09 g/mol) is a tertiary alcohol featuring a para-substituted iodophenyl group. It serves as a key intermediate in organic synthesis, particularly in palladium-norbornene cooperative catalysis, where it demonstrated an 81% yield in a coupling reaction . Its structural characterization includes a melting point of 125–128°C, NMR signals (δ 1.53 ppm for methyl protons), and IR absorption bands indicative of hydroxyl and aromatic C–I stretching . The iodine atom’s electron-withdrawing nature and steric bulk influence its reactivity and applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

2-(4-iodophenyl)propan-2-ol

InChI

InChI=1S/C9H11IO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3

InChI Key

KIFWITFXDKZMJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compounds with halogen substitutions (e.g., Cl, I) on the phenyl ring exhibit distinct physicochemical and biological properties due to differences in electronegativity, atomic radius, and lipophilicity.

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(4-Iodophenyl)propan-2-ol N/A C₉H₁₁IO 262.09 High yield in catalytic coupling
1-(4-Chlorophenyl)-2-methylpropan-2-ol N/A C₁₀H₁₃ClO 184.66 Potential intermediate in chlorinated aromatics
2-(2-Iodophenyl)propan-2-ol 69352-05-2 C₉H₁₁IO 262.09 Ortho-iodo isomer; research use in drug discovery
  • Key Differences :
    • Iodine vs. Chlorine : The iodine atom in this compound increases molecular weight and lipophilicity compared to chlorine analogs, enhancing its utility in hydrophobic environments (e.g., lipid membranes) .
    • Positional Isomerism : The para-iodo isomer (target compound) typically exhibits higher thermal stability (mp: 125–128°C) compared to ortho-substituted variants, which may have lower melting points due to reduced symmetry .

Functional Group Variations

The presence of additional functional groups (e.g., amino, methoxy) alters solubility, reactivity, and biological activity.

Compound Name CAS Molecular Formula Key Functional Groups Applications/Findings
2-(2-Amino-5-iodophenyl)propan-2-ol 305799-73-9 C₉H₁₂INO Amino, Iodo Pharmaceutical intermediate; enhanced solubility in polar solvents
1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol 100055-13-8 C₁₁H₁₇NO₂ Methoxy, Methylamino High yield (99%) synthesis; adrenoceptor binding studies
(2S)-2-(4-Chlorophenoxy)propan-1-ol 87810-51-3 C₉H₁₁ClO₂ Ether (phenoxy), Chloro Stereospecific synthesis; potential chiral drug intermediate
  • Key Differences: Amino Groups: 2-(2-Amino-5-iodophenyl)propan-2-ol’s amino group increases basicity and hydrogen-bonding capacity, making it suitable for targeted drug delivery . Ether Linkages: The phenoxy group in (2S)-2-(4-Chlorophenoxy)propan-1-ol introduces conformational rigidity, affecting receptor binding compared to the flexible hydroxyl group in the target compound .

Aromatic System Modifications

Variations in the aromatic system (e.g., biphenyl, indole) impact π-π interactions and steric effects.

Compound Name CAS Molecular Formula Aromatic System Key Properties/Applications
2-(4-Biphenylyl)-2-propanol 34352-74-4 C₁₃H₁₄O Biphenyl Enhanced aromatic stacking; material science applications
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol N/A C₁₄H₁₅IN₆S Triazole-thiol with iodophenyl Antiviral candidate against SARS-CoV-2
  • Key Differences: Biphenyl Systems: The extended conjugation in biphenyl derivatives improves UV absorption properties, unlike the monoaromatic target compound . Heterocyclic Scaffolds: The triazole-thiol compound with a 4-iodophenyl group demonstrated antiviral activity, highlighting the role of iodine in enhancing binding to viral proteases .

Stereochemical and Positional Isomers

Stereochemistry and substituent positions critically influence biological activity and synthetic pathways.

Compound Name CAS Molecular Formula Substituent Position Key Findings
(S)-1-(4-Iodophenyl)propan-1-ol N/A C₉H₁₁IO Hydroxyl at C1 (vs. C2) Stereospecific synthesis; chiral resolution studies
This compound N/A C₉H₁₁IO Hydroxyl at C2 Higher synthetic yield (81%) in catalysis
  • Key Differences :
    • Hydroxyl Position : The tertiary alcohol in the target compound (C2) offers greater steric hindrance, reducing nucleophilic attack compared to primary alcohols (C1) .

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